![molecular formula C10H11ClN2O2 B169150 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide CAS No. 13558-76-4](/img/structure/B169150.png)
2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide, also known as CMCA, is a chemical compound that has been widely used in scientific research. It is a white solid that is soluble in water, ethanol, and acetone. CMCA has been used in various studies due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and pain.
Biochemische Und Physiologische Effekte
2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the body. It has also been shown to reduce the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide in lab experiments is that it is readily available and relatively inexpensive. It is also easy to synthesize and purify. However, one of the limitations of using 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide is that it may not be suitable for all types of experiments. Its effects may vary depending on the type of cells or tissues being studied.
Zukünftige Richtungen
There are several future directions for the use of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide in scientific research. One potential area of research is the development of new drugs based on the structure of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide. Another area of research is the investigation of the potential therapeutic applications of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide and its effects on different types of cells and tissues.
Synthesemethoden
The synthesis of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide involves the reaction of 2-methylphenyl isocyanate with chloroacetyl chloride in the presence of a base. The resulting product is then purified using recrystallization to obtain pure 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide has also been used in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
13558-76-4 |
|---|---|
Produktname |
2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide |
Molekularformel |
C10H11ClN2O2 |
Molekulargewicht |
226.66 g/mol |
IUPAC-Name |
2-chloro-N-[(2-methylphenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-7-4-2-3-5-8(7)12-10(15)13-9(14)6-11/h2-5H,6H2,1H3,(H2,12,13,14,15) |
InChI-Schlüssel |
CNLWHMQFWOTMAP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)NC(=O)CCl |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)NC(=O)CCl |
Synonyme |
1-(2-chloroacetyl)-3-o-tolylurea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



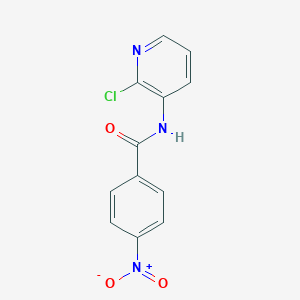
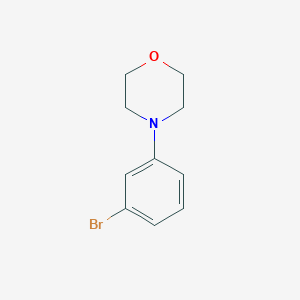
![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)
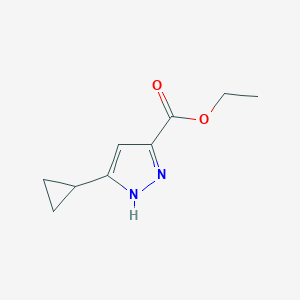
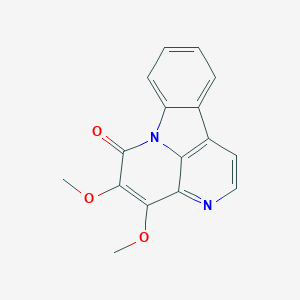
![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)




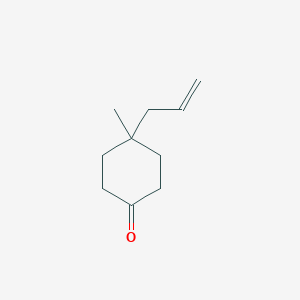
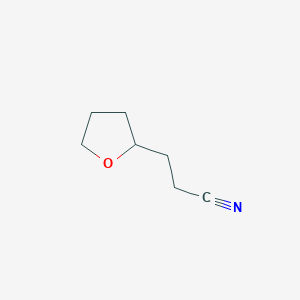
![3-Chloro-6-methoxy-benzo[d]isoxazole](/img/structure/B169105.png)
